2-Naphthalenesulfonic acid, 1-hydroxy-

Beschreibung

BenchChem offers high-quality 2-Naphthalenesulfonic acid, 1-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthalenesulfonic acid, 1-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

567-18-0 |

|---|---|

Molekularformel |

C10H8O4S |

Molekulargewicht |

224.23 g/mol |

IUPAC-Name |

1-hydroxynaphthalene-2-sulfonic acid |

InChI |

InChI=1S/C10H8O4S/c11-10-8-4-2-1-3-7(8)5-6-9(10)15(12,13)14/h1-6,11H,(H,12,13,14) |

InChI-Schlüssel |

PWJNDVAKQLOWRZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)S(=O)(=O)O |

Herkunft des Produkts |

United States |

pKa and isoelectric point of 2-Naphthalenesulfonic acid, 1-hydroxy-

Title: pKa and Charge Dynamics of 1-Hydroxy-2-naphthalenesulfonic Acid: A Comprehensive Technical Guide

Executive Summary

1-Hydroxy-2-naphthalenesulfonic acid (CAS 567-18-0), historically known as Baum's acid or Schaeffer's alpha-acid, is a critical intermediate in dye synthesis, analytical chemistry, and structural analog development in pharmaceuticals. Understanding its ionization behavior is paramount for optimizing extraction protocols, predicting pharmacokinetics, and designing robust chromatographic methods. This whitepaper provides a rigorous analysis of its acid dissociation constants (pKa), resolves the paradox surrounding its isoelectric point (pI), and outlines self-validating experimental protocols for its physicochemical characterization.

Molecular Architecture & Electronic Causality

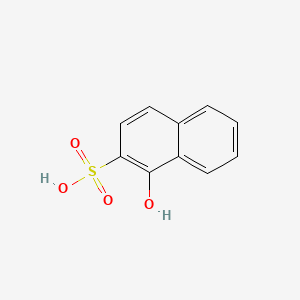

The molecular formula of 1-hydroxy-2-naphthalenesulfonic acid is C₁₀H₈O₄S, with a molecular weight of 224.23 g/mol (1[1]). The molecule features a naphthalene core substituted with a hydroxyl (-OH) group at the C1 position and a sulfonic acid (-SO₃H) group at the C2 position.

The proximity of these two functional groups dictates the molecule's reactivity and ionization profile. The strong electron-withdrawing nature of the sulfonate group exerts a significant inductive pull (-I effect) on the adjacent hydroxyl group. Furthermore, the spatial arrangement allows for intramolecular hydrogen bonding between the hydroxyl proton and the oxygen atoms of the sulfonate group, which thermodynamically influences the energy required for deprotonation.

Acid Dissociation Constants (pKa): Mechanisms of Deprotonation

The compound exhibits two distinct ionization steps, separated by over eight pH units, reflecting the vast difference in the acidity of its functional groups.

-

pKa1 (Sulfonic Acid Group): ~0.10 The -SO₃H moiety is a strong acid. Its deprotonation yields a sulfonate anion that is highly stabilized by resonance across its three equivalent oxygen atoms, further aided by the electron-delocalizing capability of the naphthalene ring. Consequently, the predicted pKa for this group is approximately 0.10 (2[2]). In standard aqueous environments, this group is constitutively deprotonated, imparting high water solubility to the molecule (3[3]).

-

pKa2 (Hydroxyl Group): ~8.5 The deprotonation of the C1 hydroxyl group yields a naphtholate anion. While unsubstituted 1-naphthol has a pKa of 9.34, the adjacent electron-withdrawing sulfonate group in Baum's acid increases the acidity (lowers the pKa) of the -OH group. This shift allows the compound to act as a pH indicator, transitioning from dark blue to light blue in the pH range of 8.0 to 9.0 (4[4]).

Fig 1: pH-dependent protonation states and net charge of 1-hydroxy-2-naphthalenesulfonic acid.

The Isoelectric Point (pI) Paradox in Purely Acidic Systems

A frequent misconception in early-stage analytical chemistry is the assumption that all multi-functional molecules possess an isoelectric point (pI). By definition, the pI is the specific pH at which a molecule carries no net electrical charge, existing primarily as a zwitterion.

Causality of the Missing pI: 1-Hydroxy-2-naphthalenesulfonic acid contains only acidic functional groups (-SO₃H and -OH). It lacks any basic functional group (such as an amine) capable of accepting a proton to form a cation under standard aqueous conditions.

-

At an extremely low pH (< 0.1), the molecule is fully protonated and neutral (Charge = 0).

-

As the pH increases, it loses protons, transitioning to a net charge of -1, and eventually -2.

Because the net charge curve never crosses from positive to negative, the molecule does not have a true isoelectric point . It is strictly an anionic species across the entire physiological and standard laboratory pH range (pH 1 to 14).

Self-Validating Experimental Protocols for pKa Determination

Protocol: UV-Vis Spectrophotometric Titration for pKa2

This protocol is designed as a self-validating system. The presence of a sharp isosbestic point acts as an internal control, confirming that the spectral changes are exclusively due to a two-state acid-base equilibrium without oxidative degradation.

-

Analyte Preparation: Prepare a 10−4 M solution of 1-hydroxy-2-naphthalenesulfonic acid in a 0.1 M KCl background electrolyte. Causality: The KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

-

pH Titration: Gradually adjust the pH from 6.0 to 11.0 using standardized 0.1 M NaOH. Monitor the pH continuously with a calibrated micro-glass electrode.

-

Spectral Acquisition: At discrete pH intervals (e.g., every 0.2 pH units), extract an aliquot and record the UV-Vis absorption spectrum from 200 nm to 400 nm.

-

Isosbestic Validation: Overlay the spectra to identify the isosbestic point. If the curves do not intersect at a single point, the data is invalid (indicating side reactions), and the experiment must be restarted under inert gas (Nitrogen/Argon).

-

Data Regression: Plot the absorbance at the λmax of the naphtholate anion against the pH. Fit the resulting sigmoidal curve using non-linear regression to the Henderson-Hasselbalch equation to extract the exact pKa2.

Fig 2: Step-by-step UV-Vis spectrophotometric workflow for determining the hydroxyl pKa.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters for 1-hydroxy-2-naphthalenesulfonic acid to aid in downstream formulation and analytical method development.

| Property | Value | Causality / Note |

| IUPAC Name | 1-Hydroxynaphthalene-2-sulfonic acid | Core bicyclic aromatic structure. |

| Molecular Weight | 224.23 g/mol | Derived from formula C₁₀H₈O₄S. |

| pKa1 (-SO₃H) | ~0.10 | High acidity due to resonance-stabilized sulfonate anion. |

| pKa2 (-OH) | ~8.5 (Range 8.0 - 9.0) | Increased acidity relative to 1-naphthol due to -I effect of adjacent -SO₃H. |

| Isoelectric Point (pI) | N/A | Molecule lacks basic functional groups; never forms a zwitterion. |

| Net Charge at pH 7.4 | -1 (Mono-anion) | Sulfonic acid is fully deprotonated; hydroxyl remains protonated. |

References

- ChemicalBook. "1-ヒドロキシ-2-ナフタレンスルホン酸 | 567-18-0" (1-Hydroxynaphthalene-2-sulphonic acid).

- Smolecule. "Buy 1-Naphthol-4-sulfonic acid | 84-87-7" (Isomeric Properties).

- Karazin University. "ELECTROLYTES, ELECTROMOTIVE FORCE, AND CHEMICAL EQUILIBRIUM" (Table 8.13 Indicators).

- Grokipedia. "Aminonaphthalenesulfonic acids".

Sources

Crystal Structure and Hydrogen Bonding in 1-Hydroxy-2-Naphthalenesulfonic Acid: A Technical Guide for Solid-State Engineering

Introduction to Naphthalenesulfonic Acids in Drug Development

In the realm of solid-state pharmaceutics and crystal engineering, sulfonic acids are indispensable tools for API (Active Pharmaceutical Ingredient) salt formation. They are deployed to enhance the aqueous solubility, dissolution rate, and thermal stability of basic drugs. Among these, 1-hydroxy-2-naphthalenesulfonic acid (also known as Baum's acid or Schaeffer's α-acid) represents a highly specialized positional isomer. Understanding its crystal structure and intricate hydrogen-bonding network is critical for researchers aiming to predict polymorph stability and design robust pharmaceutical co-crystals.

Unlike its para-substituted counterpart, 1-naphthol-4-sulfonic acid, the ortho-substitution in 1-hydroxy-2-naphthalenesulfonic acid forces a unique proximity between the hydroxyl (-OH) and sulfonate (-SO₃H) groups. This physical arrangement fundamentally alters its crystallographic packing, solubility profile, and proton dissociation kinetics.

Molecular Architecture and Positional Isomerism

The structural diversity of naphthol sulfonic acids arises directly from the positional arrangement of their functional groups on the rigid aromatic naphthalene backbone.

In 1-hydroxy-2-naphthalenesulfonic acid, the functional groups are located at the 1- and 2-positions. This ortho-arrangement induces significant steric strain, forcing the molecule to adopt a specific conformation to minimize repulsive forces. To stabilize this strain, the molecule engages in a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and one of the oxygen atoms of the sulfonate group (O-H···O-S).

This intramolecular interaction has profound mechanistic consequences. Spectroscopic studies have demonstrated that this internal hydrogen bond sterically hinders the molecule, significantly reducing the extramolecular proton dissociation and recombination rates compared to unhindered isomers[1]. Because the proton is partially sequestered within this pseudo-six-membered ring, the molecule's interaction with the surrounding solvent matrix is fundamentally altered.

Fig 1: Temperature-dependent sulfonation pathways of 1-naphthol.

Crystallographic Profiling and Hydrogen Bonding Networks

Aromatic sulfonic acids typically crystallize in low-symmetry space groups, most commonly the monoclinic P21/c or triclinic P1ˉ systems[2]. The crystal packing of 1-hydroxy-2-naphthalenesulfonic acid is governed by a competition between three primary intermolecular forces:

-

Intramolecular H-Bonding: As established, the O-H···O-S interaction satisfies a portion of the molecule's hydrogen-bonding potential internally.

-

Intermolecular H-Bonding: The remaining sulfonate oxygen atoms act as potent hydrogen-bond acceptors. Because the molecule exists as deliquescent crystals[2], it has a high affinity for atmospheric moisture, often incorporating water of crystallization into its lattice to form complex, multi-dimensional hydrogen-bonded networks.

-

π−π Stacking: The planar naphthalene rings align to maximize van der Waals interactions, typically resulting in a zig-zag or bi-layered structural motif along the crystallographic axes.

The macroscopic result of this specific crystal packing is observed in its solubility. While 1-naphthol-4-sulfonic acid is readily soluble in water, 1-hydroxy-2-naphthalenesulfonic acid demonstrates limited solubility in cold water but becomes highly soluble in boiling water[2]. This temperature-dependent solubility is a direct macroscopic readout of the energy required to disrupt its specific crystalline lattice.

Quantitative Data Summary

To facilitate rapid comparison for drug development professionals selecting counterions, the physicochemical and crystallographic properties of the 1,2-isomer and the 1,4-isomer are summarized below.

| Property | 1-Hydroxy-2-naphthalenesulfonic acid | 1-Hydroxy-4-naphthalenesulfonic acid |

| Common Synonym | Baum's Acid / Schaeffer's α-acid | Nevile-Winther's Acid |

| Substitution Pattern | Ortho (1,2) | Para-like (1,4) |

| Dominant H-Bonding | Strong Intramolecular (O-H···O-S) | Primarily Intermolecular |

| Proton Dissociation | Sterically hindered (Slower kinetics) | Unhindered |

| Aqueous Solubility | Deliquescent, limited in cold water | Readily soluble at standard temp |

| Predicted Space Group | Triclinic ( P1ˉ ) / Monoclinic ( P21/c ) | Monoclinic ( P21/c ) |

Experimental Protocols: Synthesis and Crystallography

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice and a validation checkpoint.

Protocol 1: Kinetically Controlled Synthesis and Isolation

This protocol isolates the potassium salt of 1-hydroxy-2-naphthalenesulfonic acid, exploiting solubility differences to separate it from the thermodynamic 1,4-isomer[3].

-

Reaction Setup: Dissolve 1-naphthol in an inert solvent, specifically o-nitrotoluene.

-

Causality:o-nitrotoluene is highly deactivated and resists sulfonation, ensuring the sulfur trioxide/sulfuric acid reacts exclusively with the naphthol substrate.

-

-

Sulfonation: Add < 2.0 equivalents of H2SO4 and maintain the reaction temperature strictly between -5°C and 70°C for 3 hours.

-

Causality: Lower temperatures trap the reaction under kinetic control, favoring the sterically hindered 2-sulfonic acid. Exceeding 70°C provides the activation energy required to isomerize the product into the more stable 4-sulfonic acid.

-

-

Quenching & Phase Separation: Pour the mixture into cold water and separate the organic solvent layer.

-

Salting Out (The Isolation Step): Add an excess of Potassium Chloride (KCl) to the aqueous phase.

-

Causality: The potassium salt of 1-hydroxy-2-naphthalenesulfonate has significantly lower solubility than its sodium counterpart. The common ion effect forces the selective precipitation of the target compound.

-

-

Self-Validation Check: Filter the precipitate. To validate the mass balance and isomeric ratio, add Sodium Chloride (NaCl) to the remaining filtrate. The precipitation of sodium 1-naphthol-4-sulfonate confirms the presence of the thermodynamic byproduct. A high yield of the initial potassium precipitate (85-90%) validates successful kinetic control.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Workflow

To map the hydrogen-bonding network, high-resolution SCXRD is required.

-

Supersaturation: Dissolve the purified potassium 1-hydroxy-2-naphthalenesulfonate in boiling water until saturated.

-

Causality: Exploiting the steep temperature-solubility curve of this specific isomer ensures a high degree of supersaturation upon cooling.

-

-

Controlled Nucleation: Cool the solution at a strictly controlled rate of 1°C/hour in a vibration-free environment.

-

Causality: Slow evaporation and cooling prevent rapid nucleation, which causes twinning and crystal defects. This ensures the growth of single, block-like crystals suitable for diffraction (>0.1 mm in all dimensions).

-

-

Data Collection: Mount the crystal on a diffractometer equipped with a Mo K α ( λ=0.71073 Å) or Cu K α source. Collect data at cryogenic temperatures (100 K).

-

Causality: Cryo-cooling minimizes the thermal vibration (Debye-Waller factors) of the atoms. This is absolute critical for accurately locating the electron density of the lightweight hydrogen atoms involved in the O-H···O-S intramolecular bond.

-

-

Self-Validation Check (Refinement): Solve the phase problem using direct methods (e.g., SHELXT). The protocol is validated if the final full-matrix least-squares refinement yields an R1 value of < 0.05 and a flat residual electron density map without unassigned peaks > 1.0 e− /ų.

Fig 2: Self-validating workflow for single-crystal X-ray diffraction and H-bond analysis.

References

-

ResearchGate. Sulfonation of 1- and 2-naphthol and their methanesulfonate esters with sulfur trioxide. The influence of initial sulfation on the sulfo-product composition. (Details on the kinetically controlled synthesis and salting-out protocols). Available at:[Link]

-

ResearchGate. Spectroscopic studies on the inclusion complex of 2-naphthol-6-sulfonate with β-cyclodextrin. (Contains comparative data on the intramolecular hydrogen bonding of 1-naphthol-2-sulfonic acid and its effect on proton dissociation). Available at:[Link]

-

ChemBK. 1-Naphthol - Physico-chemical Properties. (General properties and derivatives of 1-naphthol intermediates). Available at:[Link]

Sources

Thermodynamic Stability of 1-Hydroxy-2-Naphthalenesulfonic Acid in Aqueous Solutions: A Comprehensive Technical Guide

Executive Summary

1-Hydroxy-2-naphthalenesulfonic acid (commonly known as 1-naphthol-2-sulfonic acid, Baum's acid, or Schaeffer's α-acid) is a structurally complex aromatic compound heavily utilized as an intermediate in dye manufacturing, pharmaceutical synthesis, and analytical chemistry[1]. Because its industrial applications predominantly occur in aqueous media, understanding the thermodynamic stability, speciation, and degradation kinetics of this molecule is critical for drug development professionals and chemical engineers. This whitepaper provides an in-depth analysis of its thermodynamic behavior, structural formation, and a self-validating protocol for assessing its stability under thermal stress.

Physicochemical and Thermodynamic Profile

The thermodynamic behavior of 1-hydroxy-2-naphthalenesulfonic acid in water is dictated by the interplay between its highly polar sulfonic acid group (-SO₃H) and the electron-donating hydroxyl group (-OH). The sulfonic acid moiety is a strong acid, meaning the molecule exists almost entirely as a sulfonate anion in standard aqueous environments. This ionization drastically lowers the compound's vapor pressure and governs its solvation thermodynamics[2].

Unlike its 4-isomer counterpart, the 2-isomer forms deliquescent crystals. The thermodynamics of its dissolution are highly temperature-dependent; it exhibits limited solubility in cold water due to a stable crystal lattice but becomes highly soluble in boiling water[2].

Quantitative Data Summary

| Property | Value | Reference / Notes |

| Chemical Name | 1-Hydroxy-2-naphthalenesulfonic acid | IUPAC standard nomenclature |

| CAS Registry Number | 567-18-0 | [1] |

| Molecular Formula | C₁₀H₈O₄S | [1] |

| Molecular Weight | 224.23 g/mol | [1] |

| Melting Point | >250 °C | Indicates high lattice stability[1] |

| pKa (Sulfonic Acid) | ~0.10 ± 0.40 (Predicted) | Highly ionized in aqueous media[3] |

| Henry's Law Constant | ~2.56×10⁻¹⁴ atm-m³/mole | Extremely low volatility[2] |

| Aqueous Solubility | Temperature-dependent | Limited in cold water; soluble in boiling water[2] |

Mechanisms of Formation: Kinetic vs. Thermodynamic Control

The synthesis and stability of 1-hydroxy-2-naphthalenesulfonic acid are governed by the principles of electrophilic aromatic substitution. The hydroxyl (-OH) group is a potent ortho/para-director, activating the naphthalene ring by donating electron density via resonance[4].

When 1-naphthol is sulfonated, the reaction yields a mixture of isomers, showcasing a classic example of kinetic versus thermodynamic control[4]:

-

Kinetic Control (Low Temperature): Electrophilic attack preferentially occurs at the C4 position. The formation of 1-naphthol-4-sulfonic acid has a lower activation energy ( Ea ), making it the kinetically favored product[4].

-

Thermodynamic Control (High Temperature): At elevated temperatures, the sulfonation reaction becomes reversible. The C2-sulfonated isomer (1-naphthol-2-sulfonic acid) is thermodynamically more stable, allowing the system to re-equilibrate and favor its formation over time[4].

Figure 1: Kinetic vs. thermodynamic control in the sulfonation of 1-naphthol.

Thermodynamic Stability and Degradation in Aqueous Media

In aqueous solutions, the primary degradation pathway for 1-hydroxy-2-naphthalenesulfonic acid under thermal stress is reversible desulfonation .

Because the initial sulfonation is an equilibrium process, exposing the compound to harsh conditions—such as heating in dilute aqueous acids or pure water at elevated temperatures (e.g., >150°C)—drives the equilibrium backward[5]. The high concentration of water and thermal energy facilitates the protonation of the C2 carbon. This is followed by the expulsion of sulfur trioxide (which immediately hydrates to sulfuric acid), reverting the molecule to the parent 1-naphthol[5].

Figure 2: Aqueous thermal degradation pathway via reversible desulfonation.

Experimental Protocol: Self-Validating Desulfonation Kinetics

To empirically determine the thermodynamic stability of 1-hydroxy-2-naphthalenesulfonic acid, researchers must utilize a self-validating accelerated degradation study. The following protocol uses High-Performance Liquid Chromatography (HPLC) to monitor degradation, employing a strict mass-balance check to ensure data integrity.

Causality & Experimental Design Choices:

-

PTFE-Lined Autoclaves: Heating aqueous solutions above 100°C requires pressurized vessels to maintain the liquid phase and prevent evaporative concentration changes, which would skew kinetic calculations.

-

Ice-Water Quenching: Rapidly dropping the thermal energy below the activation barrier of desulfonation effectively "freezes" the equilibrium state, allowing for accurate ex-situ HPLC quantification.

-

Mass Balance Validation: By quantifying both the reactant and the degradation product, the system self-validates. A closed mass balance proves that desulfonation is the only pathway occurring, ruling out oxidative side reactions.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 10 mM stock solution of 1-hydroxy-2-naphthalenesulfonic acid in a buffered aqueous solution adjusted to pH 2.0 (using HCl) to simulate acidic stress.

-

Thermal Incubation: Aliquot 5 mL of the stock solution into multiple pressure-resistant, PTFE-lined hydrothermal synthesis autoclaves. Seal the vessels tightly.

-

Temperature Gradient: Submerge the autoclaves in precisely controlled oil baths set to 120°C, 140°C, 160°C, and 180°C.

-

Kinetic Sampling: At predetermined intervals (e.g., 2, 4, 8, 12, and 24 hours), remove one autoclave from each temperature bath. Immediately submerge the vessel in an ice-water bath for 10 minutes to quench the reaction.

-

HPLC Analysis:

-

Column: C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Gradient elution using Water (0.1% Trifluoroacetic acid) and Acetonitrile to ensure sharp peak resolution between the highly polar sulfonic acid and the non-polar 1-naphthol.

-

Detection: UV absorbance at 254 nm.

-

-

System Validation (Mass Balance Check): Calculate the molar sum of the remaining 1-hydroxy-2-naphthalenesulfonic acid and the newly formed 1-naphthol. Critical Step: If the molar mass balance falls below 98%, the data point must be discarded, as it indicates alternative degradation pathways (e.g., polymerization or oxidation) have compromised the thermodynamic isolation of the system.

-

Thermodynamic Extraction: Calculate the equilibrium constant ( Keq ) for each temperature. Plot ln(Keq) versus 1/T (van 't Hoff plot) to extract the standard enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of the desulfonation reaction.

References

-

CAS Common Chemistry - 1-Naphthol-2-sulfonic acid Compound Properties. American Chemical Society. Available at:[Link]

-

Grokipedia - Aminonaphthalenesulfonic acids: Stability and Desulfonation. Grokipedia. Available at: [Link]

-

LookChem - 1-hydroxynaphthalene-2-sulphonic acid Predicted Properties. LookChem. Available at:[Link]

Sources

Structural Elucidation of 1-Hydroxy-2-naphthalenesulfonic Acid via High-Resolution ¹H and ¹³C NMR Spectroscopy

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

1-Hydroxy-2-naphthalenesulfonic acid (also known as 1-naphthol-2-sulfonic acid or Baum's acid) is a highly polar, amphiphilic naphthalene derivative critical to dye manufacturing, environmental analysis, and pharmaceutical intermediate synthesis. Because the1[1], rigorous structural validation is mandatory. This whitepaper provides an authoritative guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound, detailing the mechanistic causality behind its spectral footprint and providing a self-validating experimental protocol for unambiguous regiochemical assignment.

Structural Dynamics & Mechanistic Causality

The NMR spectrum of 1-hydroxy-2-naphthalenesulfonic acid is governed by three primary electronic and spatial phenomena:

-

Resonance Shielding (+R Effect): The C1 hydroxyl group acts as a strong electron-donating group via resonance. This increases electron density at the ortho (C2) and para (C4) positions, inherently shielding the nuclei at these locations.

-

Inductive Deshielding (-I, -R Effects): The sulfonic acid group (-SO₃H) at C2 is strongly electron-withdrawing. This counteracts the hydroxyl's shielding effect at C2, heavily deshielding the adjacent C3 proton and the C2 carbon itself.

-

Intramolecular Hydrogen Bonding (The Diagnostic Marker): The spatial proximity of the C1-OH and C2-SO₃H groups facilitates a rigid intramolecular hydrogen bond. This interaction 2[2] and locks the hydroxyl proton in a highly electron-poor environment. Consequently, the ¹H NMR spectrum exhibits a massive downfield chemical shift for the hydroxyl proton, consistent with the3[3].

Quantitative NMR Assignments

The following tables summarize the empirical and predictive chemical shifts for the4[4].

Table 1: ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)

| Nucleus | Shift (ppm) | Multiplicity | J (Hz) | Mechanistic Causality |

| -OH | 10.50 – 11.20 | Singlet (br) | - | Extreme downfield shift due to rigid intramolecular H-bonding with the C2-SO₃H group. |

| H8 | 8.15 – 8.30 | Doublet | 8.0 | Deshielded by the spatial peri-effect from the adjacent C1 oxygen atom. |

| H4 | 7.75 – 7.90 | Doublet | 8.5 | Deshielded by the fused aromatic system; lacks ortho-shielding from the OH group. |

| H5 | 7.80 – 7.95 | Multiplet | - | Typical alpha-proton resonance on the unsubstituted distal ring. |

| H6, H7 | 7.45 – 7.60 | Multiplet | - | Beta-protons on the unsubstituted ring; standard aromatic envelope. |

| H3 | 7.30 – 7.45 | Doublet | 8.5 | Ortho to the electron-withdrawing SO₃H, but highly shielded by the extended +R effect of C1-OH. |

Table 2: ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)

| Carbon | Shift (ppm) | Type | Mechanistic Causality |

| C1 | 152.0 – 154.0 | Quaternary | Directly bonded to the electronegative hydroxyl oxygen (-I effect). |

| C4a | 134.0 – 136.0 | Quaternary | Bridgehead carbon, deshielded by extended ring conjugation. |

| C2 | 128.0 – 130.0 | Quaternary | Bonded to the SO₃H group; experiences competing +R (from OH) and -I (from SO₃H) effects. |

| C8a | 126.0 – 128.0 | Quaternary | Bridgehead carbon connecting the two aromatic systems. |

| C4 | 124.0 – 126.0 | CH | Para to the OH group; experiences slight shielding via resonance. |

| C3, C5-C8 | 118.0 – 128.0 | CH | Aromatic backbone carbons; C3 is highly shielded by the +R effect of the C1-OH group. |

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment—particularly to rule out the 1,4-isomer—the following self-validating NMR workflow must be executed.

Step 1: Solvent Selection & Sample Preparation

-

Action: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.

-

Causality: Protic solvents (like D₂O or MeOD) induce rapid deuterium exchange, which would obliterate the critical -OH proton signal. DMSO-d₆ is strictly selected because it prevents this exchange and preserves the intramolecular hydrogen bond, acting as a primary diagnostic marker.

Step 2: 1D ¹H Acquisition

-

Action: Acquire the ¹H spectrum with a prolonged relaxation delay (D1 ≥ 2.0 s).

-

Causality: Ensures complete longitudinal relaxation of the highly deshielded, broad -OH singlet (~10.8 ppm) for accurate integration against the aromatic backbone.

Step 3: 1D ¹³C Acquisition

-

Action: Acquire the ¹³C spectrum utilizing WALTZ-16 proton decoupling. Ensure sufficient scans (e.g., >512) to achieve a high signal-to-noise ratio for the quaternary carbons.

-

Causality: The quaternary carbons (C1, C2, C4a, C8a) relax slowly. High scan counts are required to resolve C2 (attached to SO₃H) from the bridgehead carbons.

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)

-

Action: Map the ³J (three-bond) carbon-proton couplings.

-

Validation Logic: This is the ultimate self-validating step. The highly deshielded -OH proton will show a strong ³J cross-peak to C2 and C8a , and a ²J cross-peak to C1 . If the molecule were the 1,4-isomer, the HMBC cross-peak from the OH proton would correlate to a standard CH carbon at position 2, rather than a quaternary carbon attached to a sulfonate group.

Workflow Visualization

NMR acquisition workflow for the regiochemical validation of naphthol-sulfonates.

Conclusion

The structural elucidation of 1-hydroxy-2-naphthalenesulfonic acid relies heavily on understanding the competing electronic effects of its substituents. By leveraging the extreme downfield shift of the intramolecularly hydrogen-bonded hydroxyl proton and utilizing 2D HMBC to map the quaternary C2 carbon, researchers can establish a self-validating analytical loop. This ensures absolute confidence in distinguishing the 1,2-isomer from its closely related positional isomers during complex synthetic or environmental workflows.

References

- Title: Buy 1-Naphthol-4-sulfonic acid | 84-87-7 Source: Smolecule URL

- Title: Sulfonation of 1- and 2-naphthol and their methanesulfonate esters with sulfur trioxide.

- Title: sodium 1-hydroxynaphthalene-2-sulphonate 832-50-8 Source: Guidechem URL

- Title: Spectroscopic studies on the inclusion complex of 2-naphthol-6-sulfonate with β-cyclodextrin Source: ResearchGate URL

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 1-Hydroxy-2-Naphthalenesulfonic Acid

This guide provides a comprehensive overview of the fundamental mass spectrometry data for 1-hydroxy-2-naphthalenesulfonic acid, tailored for researchers, scientists, and professionals in drug development. We will delve into the core principles of its analysis, from basic physicochemical properties to advanced mass spectrometric workflows, ensuring a blend of theoretical knowledge and practical, field-tested insights.

Introduction to 1-Hydroxy-2-Naphthalenesulfonic Acid

1-Hydroxy-2-naphthalenesulfonic acid (also known as Schaeffer's α-acid) is a key organic intermediate. Its structure, featuring both a hydroxyl and a sulfonic acid group on a naphthalene core, imparts specific chemical properties that are crucial for its application and, consequently, for its analytical characterization. Accurate mass determination is paramount for unequivocal identification, purity assessment, and metabolic studies.

Core Physicochemical & Mass Spectrometry Data

The foundation of any mass spectrometric analysis is a clear understanding of the analyte's molecular weight and exact mass. These two values, while related, are distinct and serve different purposes in analytical science.

-

Molecular Weight (MW): The sum of the average atomic masses of the constituent atoms. It is calculated using the weighted average of the natural abundances of the isotopes of each element.

-

Exact Mass: The sum of the masses of the most abundant isotopes of the constituent atoms. High-resolution mass spectrometers measure the exact mass, enabling the determination of the elemental composition.

For 1-hydroxy-2-naphthalenesulfonic acid, the key values are summarized below:

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₄S | [1] |

| Molecular Weight (Average Mass) | 224.23 g/mol | [1] |

| Monoisotopic Mass (Exact Mass) | 224.01432991 Da | [1][2] |

These values form the bedrock for interpreting mass spectra. The molecular weight is used for lower-resolution instruments, while the monoisotopic mass is the target for high-resolution mass spectrometry (HRMS) for confirmation of elemental composition.

Principles of Mass Spectrometric Analysis

The analysis of sulfonic acids like 1-hydroxy-2-naphthalenesulfonic acid by mass spectrometry presents unique considerations due to their polarity and acidic nature.

Ionization Techniques

Electrospray ionization (ESI) is the most suitable technique for analyzing (poly)sulfonic acids, particularly in the negative ion mode.[3][4] The sulfonic acid group is strongly acidic and readily deprotonates in solution, making the formation of negative ions highly favorable.[4]

-

Negative-Ion ESI: This is the preferred mode for sulfonic acids.[4] The molecule readily loses a proton to form the [M-H]⁻ ion. This high efficiency of ionization leads to excellent sensitivity. In some cases, depending on the sample matrix and pH, adducts with other anions might be observed.

The relationship between the molecular structure and the resulting mass spectrum is pivotal for accurate analysis.

Sources

Protocol for azo dye synthesis using 2-Naphthalenesulfonic acid, 1-hydroxy-

An In-Depth Guide to the Synthesis of Azo Dyes Utilizing 1-Hydroxy-2-Naphthalenesulfonic Acid

Introduction: The Chromatic World of Sulfonated Azo Dyes

Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for 60-70% of all dyes used in the textile, food, and leather industries.[1] Their prominence is due to their straightforward synthesis, cost-effectiveness, and the vast spectrum of colors achievable by modifying their chemical structure.[2][3] The fundamental structure of an azo dye is characterized by the azo group (-N=N-), which connects two aromatic rings. This extended system of conjugated double bonds acts as a chromophore, the part of the molecule responsible for absorbing light in the visible spectrum and thus imparting color.[4]

The synthesis of an azo dye is a classic example of electrophilic aromatic substitution, typically performed in two main stages: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the azo coupling of this salt with an electron-rich coupling component.[5][6][7]

This application note provides a detailed protocol for the synthesis of an azo dye using 1-hydroxy-2-naphthalenesulfonic acid as the coupling component. The inclusion of the sulfonic acid group (-SO₃H) is of particular industrial and chemical significance. This functional group imparts water solubility to the dye molecule, a critical property for application in aqueous dyeing processes for fibers like wool and cotton.[1][3][8]

The Underlying Chemistry: A Two-Step Mechanistic Pathway

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and ensuring a successful synthesis. The process is bifurcated into diazotization and azo coupling.

Part 1: Diazotization of an Aromatic Amine

Diazotization is the conversion of a primary aromatic amine into a diazonium salt.[5] This reaction is conducted in a cold, acidic solution using a nitrosating agent, typically nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[6][9][10]

The key mechanistic steps are:

-

Formation of the Nitrosating Agent: In the acidic medium, sodium nitrite is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[5][9]

-

N-Nitrosation: The primary aromatic amine, acting as a nucleophile, attacks the nitrosonium ion.

-

Proton Transfers & Dehydration: A series of proton transfers (tautomerization) and the final elimination of a water molecule yield the resonance-stabilized aryldiazonium ion.[11]

Causality Insight: The reaction is performed at 0-5°C because aryldiazonium salts are thermally unstable and can be explosive if isolated in a dry state.[9][12] The low temperature ensures the salt remains in solution and is stable enough to be used in the subsequent coupling step.

Caption: The multi-step mechanism of aromatic amine diazotization.

Part 2: Azo Coupling

The azo coupling is an electrophilic aromatic substitution reaction where the aryldiazonium ion serves as the electrophile.[7] It reacts with an activated aromatic ring, the coupling component, which in this protocol is 1-hydroxy-2-naphthalenesulfonic acid.

The key mechanistic steps are:

-

Activation of Coupling Component: The reaction is performed under slightly alkaline conditions. This deprotonates the hydroxyl group of the naphthol to form a naphthoxide ion. This step is crucial as the -O⁻ group is a much stronger activating group than -OH, making the aromatic ring significantly more nucleophilic and susceptible to electrophilic attack.[13]

-

Electrophilic Attack: The electrophilic diazonium ion attacks the electron-rich carbon of the naphthoxide ring. For 1-hydroxynaphthalene derivatives, this attack preferentially occurs at the C4 position (para to the hydroxyl group).

-

Rearomatization: The intermediate (a sigma complex) loses a proton to restore the aromaticity of the ring system, yielding the final azo dye.

Caption: Mechanism of electrophilic aromatic substitution in azo coupling.

Detailed Application Protocol

This protocol details the synthesis of an orange azo dye from the diazotization of sulfanilic acid and its subsequent coupling with 1-hydroxy-2-naphthalenesulfonic acid.

Materials and Equipment

| Reagents & Chemicals | Molar Mass ( g/mol ) | Hazards |

| Sulfanilic Acid (4-aminobenzenesulfonic acid) | 173.19 | Skin/Eye Irritant |

| Sodium Carbonate (Na₂CO₃), anhydrous | 105.99 | Eye Irritant |

| Sodium Nitrite (NaNO₂) | 69.00 | Oxidizer, Toxic, Environmental Hazard |

| Hydrochloric Acid (HCl), concentrated (37%) | 36.46 | Corrosive, Respiratory Irritant |

| 1-Hydroxy-2-naphthalenesulfonic acid | 224.22 | Skin/Eye Irritant |

| Sodium Hydroxide (NaOH) | 40.00 | Corrosive |

| Sodium Chloride (NaCl) | 58.44 | None |

| Distilled Water (H₂O) | 18.02 | None |

| Equipment |

| 100 mL and 250 mL Beakers |

| Magnetic stirrer and stir bar |

| Ice-water bath |

| Glass stirring rod, Spatulas |

| Graduated cylinders (10 mL, 50 mL) |

| Büchner funnel and filter flask |

| Vacuum source |

| pH indicator paper |

| Analytical balance |

Experimental Workflow

Caption: Step-by-step workflow for azo dye synthesis.

Step-by-Step Procedure

Part A: Preparation of Diazotized Sulfanilic Acid

-

Dissolve the Amine: In a 100 mL beaker, combine 2.8 mmol of sulfanilic acid and 1.4 mmol of anhydrous sodium carbonate. Add 15 mL of water and warm gently while stirring to obtain a clear solution. The carbonate base deprotonates the sulfonic acid group, rendering the sulfanilic acid soluble.

-

Prepare Nitrite Solution: In a separate small beaker, dissolve 2.9 mmol of sodium nitrite (NaNO₂) in 5 mL of water.

-

Diazotization: Cool the sulfanilic acid solution in an ice-water bath to 0-5°C. While stirring, add 0.5 mL of concentrated HCl. Then, add the sodium nitrite solution dropwise over 5 minutes. Maintain the temperature below 5°C throughout the addition. A fine white precipitate of the diazonium salt should form. Keep this suspension cold for the next step.

Part B: Preparation of the Coupling Component Solution

-

In a 250 mL beaker, dissolve 2.8 mmol of 1-hydroxy-2-naphthalenesulfonic acid in 20 mL of 1 M sodium hydroxide (NaOH) solution.

-

Cool this solution thoroughly in an ice-water bath.

Part C: The Azo Coupling Reaction

-

While maintaining vigorous stirring of the cold naphthoxide solution from Part B, slowly add the cold diazonium salt suspension from Part A. The addition should be done portion-wise over 5-10 minutes.

-

A deep red or orange color should develop immediately, followed by the formation of a colored precipitate.

-

After the addition is complete, continue to stir the mixture in the ice bath for an additional 10-15 minutes to ensure the reaction goes to completion.[13]

Part D: Isolation and Purification

-

Salting Out: To decrease the solubility of the sulfonated dye and promote precipitation, add approximately 5 g of sodium chloride (NaCl) to the reaction mixture and stir until it dissolves.

-

Filtration: Collect the solid azo dye product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the precipitate on the filter paper with two small portions of ice-cold saturated NaCl solution to remove any unreacted starting materials and inorganic salts.

-

Drying: Press the solid as dry as possible on the funnel. Transfer the product to a watch glass and allow it to air-dry or dry in a low-temperature oven (~60-70°C).

-

Weigh the final product and calculate the percentage yield.

Product Characterization

Validation of the synthesized product is essential. The following techniques are recommended for characterization.

UV-Visible Spectroscopy

UV-Vis spectroscopy is the primary method for analyzing dyes, as the position of maximum absorbance (λmax) corresponds to the electronic transitions responsible for its color.[14][15]

-

Protocol: Prepare a dilute solution of the synthesized dye in distilled water (e.g., 5 x 10⁻⁵ M).[15] Record the absorption spectrum over a wavelength range of 350-700 nm. The λmax will indicate the color absorbed; the observed color is the complement of the absorbed color.

FT-IR Spectroscopy

Infrared spectroscopy can confirm the presence of key functional groups in the final product.

-

Expected Peaks:

Purity Assessment

-

Thin-Layer Chromatography (TLC): TLC can be used to assess the purity of the product by comparing it to the starting materials. A single spot for the product that is distinct from the starting materials indicates a relatively pure compound.[16]

Critical Safety Precautions

Adherence to safety protocols is non-negotiable, particularly when handling diazonium salts.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[4][18]

-

Aromatic Amines: Many aromatic amines are toxic and potential carcinogens. Handle them with care in a well-ventilated area or a fume hood.[4]

-

Diazonium Salt Hazard: NEVER isolate diazonium salts in a dry, solid state, as they are shock-sensitive and can explode violently.[12] Always keep them as a cold aqueous solution or suspension and use them immediately after preparation.[9]

-

Corrosives: Handle concentrated HCl and solid NaOH with extreme care, as they are highly corrosive.

-

Waste Disposal: Dispose of all chemical waste according to institutional guidelines. Neutralize acidic and basic solutions before disposal.

References

- An In-depth Technical Guide to the Diazotization Reaction Mechanism for Arom

- Diazotiz

- Diazotization reaction: Mechanism and Uses - Online Chemistry notes.

- Study on the uv-vis spectroscopic properties of sudan iii and sudan iv dyes in different organic solvents.

- Sulphanilic Acid-Based Azo Compounds for Textile Dyeing Applic

- Reactions of Diazonium Salts: Sandmeyer and Rel

- Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotiz

- A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight.

- Kinetics and mechanism of the diazo coupling reaction of arenediazo methyl ethers with β-naphthol. Part 1. The rates of reaction in nonaqueous acid solutions - RSC Publishing.

- Mechanism of azo coupling reactions. Part 34. Reactivity of five-membered ring heteroaromatic diazonium ions - Canadian Science Publishing.

- Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics - PMC.

- Azo coupling - Wikipedia.

- 12BL Experiment 11: Diazo Dyes – An EAS Reaction.

- The Synthesis of Azo Dyes.

- Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.

- Synthesis And Characterization Of Azo Dyes As Sensitizers For Possible Application In Dye-Sensitized Solar Cells (DSSCS) - UGSpace.

- Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived

- Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Ability as an Acid-base Indic

- Reactive Chemical Hazards of Diazonium Salts.

- KINETICS OF THE AZO COUPLING REACTIONS BETWEEN 1-NAPHTHOL AND DIAZOTISED SULPHANILIC ACID - Taylor & Francis.

- Azo dye - Wikipedia.

- SAFETY D

- Mastering Azo Dye Synthesis with 1-Amino-2-Naphthol-4-Sulfonic Acid.

- Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties.

- Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics | ACS Omega - ACS Public

- SAFETY D

- Working together for safer colorants ETAD'S REFERENCE FOR THE SAFE HANDLING OF DYES (2023).

- US2374063A - Purification of azo dyestuffs - Google P

- EP0808343B1 - Process for preparing reactive azo dyes - Google P

- Preparation and characterization azo dyes derived from 4- hydroxycoumarin and studying their analytical Applic

- Synthesis, Purification, Characterization, and ABTS Antioxidant Evalu

Sources

- 1. Azo dye - Wikipedia [en.wikipedia.org]

- 2. Sulphanilic Acid-Based Azo Compounds for Textile Dyeing Applications [eureka.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 5. byjus.com [byjus.com]

- 6. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 7. Azo coupling - Wikipedia [en.wikipedia.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jove.com [jove.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 13. cuhk.edu.hk [cuhk.edu.hk]

- 14. ajol.info [ajol.info]

- 15. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

- 18. fishersci.com [fishersci.com]

Application Note: 1-Hydroxy-2-Naphthalenesulfonic Acid (1-NpS) as a Fluorescent Probe for Heavy Metal Ions

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

1-Hydroxy-2-naphthalenesulfonic acid (commonly referred to as 1-Naphthol-2-sulfonic acid or 1-NpS) is a highly water-soluble, environmentally sensitive fluorophore. Characterized by its unique Excited-State Proton Transfer (ESPT) dynamics, 1-NpS serves as a robust bidentate ligand for the detection of heavy and transition metal ions (e.g., Cu²⁺, Fe³⁺, Hg²⁺)[1]. This application note details the mechanistic principles, quantitative performance metrics, and field-validated protocols for utilizing 1-NpS in spectrofluorometric metal ion assays.

Mechanistic Insights: Photophysics & Chelation

To successfully deploy 1-NpS as a sensor, researchers must understand the causality behind its optical behavior. The molecule contains a hydroxyl group (-OH) at the C1 position and a sulfonate group (-SO₃H) at the C2 position.

The Excited-State Proton Transfer (ESPT)

In aqueous environments, the excitation of 1-NpS (~300 nm) triggers a rapid redistribution of electron density, drastically increasing the acidity of the C1 hydroxyl group. This induces ESPT, where the proton is transferred to the solvent or adjacent functional groups, resulting in a dual-emission profile:

-

Enol Emission: Shorter wavelength (~360 nm).

-

Keto (Phototautomer) Emission: Longer wavelength, highly Stokes-shifted (~440 nm)[2].

Mechanism of Metal Ion Sensing

The spatial proximity of the C1 -OH and C2 -SO₃H groups creates an ideal pocket for bidentate chelation to heavy metal cations.

-

Signal Modulation: When a metal ion coordinates with these groups, it physically blocks the ESPT pathway.

-

Fluorescence Quenching: Binding with paramagnetic ions (like Cu²⁺ or Fe³⁺) induces Photoinduced Electron Transfer (PET) or Chelation-Enhanced Quenching (CHEQ), providing a highly sensitive "turn-off" signal[3].

Figure 1: Photophysical pathways of 1-NpS and metal-induced fluorescence quenching.

Quantitative Data Summaries

The table below summarizes the expected photophysical responses of 1-NpS when titrated with various metal ions in a controlled physiological buffer (HEPES, pH 7.2).

| Target Metal Ion | Interaction Mechanism | Excitation (nm) | Primary Emission (nm) | Optical Response | Estimated LOD |

| Cu²⁺ | Chelation-Enhanced Quenching (CHEQ) | 300 | 440 | Strong Quenching (>85%) | 0.5 - 2.0 µM |

| Fe³⁺ | Photoinduced Electron Transfer (PET) | 300 | 440 | Strong Quenching (>90%) | 0.1 - 1.0 µM |

| Hg²⁺ | Heavy Atom Effect / Spin-Orbit Coupling | 300 | 440 | Moderate Quenching | 2.0 - 5.0 µM |

| Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | 300 | 440 | Slight Enhancement / Shift | 5.0 - 10.0 µM |

Note: Limits of Detection (LOD) are highly dependent on the spectrofluorometer's photomultiplier tube (PMT) voltage and slit widths.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . It includes internal controls to rule out false positives caused by pH fluctuations or the Inner Filter Effect (IFE).

Phase 1: Reagent Preparation

Expertise Note: The choice of buffer is critical. Do not use phosphate buffers (e.g., PBS) when assaying heavy metals, as phosphate readily precipitates ions like Fe³⁺ and Pb²⁺, leading to artificially inflated quenching signals due to light scattering.

-

Buffer Solution: Prepare a 10 mM HEPES buffer. Adjust to pH 7.2 using dilute NaOH or HCl.

-

1-NpS Probe Stock (1.0 mM): Dissolve 2.24 mg of 1-hydroxy-2-naphthalenesulfonic acid in 10 mL of deionized ultra-pure water (Milli-Q, 18.2 MΩ·cm). Store in an amber vial at 4°C.

-

Metal Ion Stocks (10.0 mM): Dissolve the respective metal chloride or nitrate salts (e.g., CuCl₂, FeCl₃) in Milli-Q water. Tip: Add 0.01% v/v HNO₃ to the Fe³⁺ stock to prevent the formation of insoluble iron hydroxides.

Phase 2: Spectrofluorometric Titration Assay

-

Cuvette Preparation: Add 2.0 mL of the 10 mM HEPES buffer to a standard 10 mm path-length quartz cuvette.

-

Probe Addition: Spike 20 µL of the 1.0 mM 1-NpS stock into the cuvette to achieve a final probe concentration of 10 µM. Mix thoroughly via inversion.

-

Baseline Measurement:

-

Set Excitation Wavelength ( λex ) to 300 nm.

-

Set Emission scan range from 330 nm to 600 nm.

-

Record the baseline fluorescence spectrum ( F0 ).

-

-

Titration: Sequentially add 2 µL aliquots of the 10 mM metal ion stock (each addition increases metal concentration by ~10 µM).

-

Incubation & Reading: After each addition, mix gently, wait 60 seconds to ensure thermodynamic equilibrium, and record the emission spectrum ( F ).

Phase 3: Data Validation (Stern-Volmer Analysis)

To validate that the signal reduction is due to a true binding event (static quenching) rather than random collisions (dynamic quenching), plot the data using the Stern-Volmer equation:

FF0=1+Ksv[Q]

-

F0 = Fluorescence intensity of 1-NpS without metal.

-

F = Fluorescence intensity with metal concentration [Q] .

-

Ksv = Stern-Volmer quenching constant.

Self-Validation Check: A linear Stern-Volmer plot at lower concentrations indicates a 1:1 binding stoichiometry. An upward curvature at higher concentrations suggests a combination of static and dynamic quenching.

Field-Proven Troubleshooting & Optimization

-

Inner Filter Effect (IFE) Artifacts: If the target metal ion absorbs light at the excitation (300 nm) or emission (~440 nm) wavelengths, it will artificially "quench" the fluorescence by absorbing the photons.

-

Solution: Always measure the UV-Vis absorbance spectrum of the metal ion at the maximum assay concentration. If the absorbance at 300 nm exceeds 0.1 OD, apply the standard IFE mathematical correction to your fluorescence data.

-

-

pH Drifting: Because 1-NpS relies on ESPT, its emission profile is intrinsically linked to the protonation state of the hydroxyl group. Even a pH drift of 0.5 units can shift the Enol/Keto emission ratio[1].

-

Solution: Ensure the buffering capacity of your HEPES solution is sufficient to handle the addition of acidic metal-salt stocks.

-

References

-

Mintu Halder et al. "Photophysics and excited-state prototropy of 1-naphthol-2-sulfonic acid and 2-naphthol-3,6-disulfonic acid..." Indian Institute of Technology. Available at: [Link]

-

Schalk, M., et al. "Design of Fluorescent Substrates and Potent Inhibitors of CYP73As, P450s That Catalyze 4-Hydroxylation of Cinnamic Acid in Higher Plants." Biochemistry - ACS Publications. Available at:[Link]

-

"Developments in Methods of Analysis for Naphthalene Sulfonates." ResearchGate. Available at:[Link]

Sources

Application Note: Spectrophotometric Determination of Trace Metals using 1-Hydroxy-2-Naphthalenesulfonic Acid

Introduction & Mechanistic Principles

The accurate quantification of trace metals is a critical requirement in environmental monitoring, pharmaceutical manufacturing, and metallurgical quality control. While techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) offer high sensitivity, they require significant infrastructure. UV-Vis spectrophotometry remains a highly reliable, cost-effective alternative when paired with robust chromogenic chelators.

-

Aqueous Solubility: The sulfonic acid group (-SO₃H) at the 2-position imparts excellent water solubility, completely circumventing the need for hazardous liquid-liquid extractions using toxic organic solvents[1].

-

Signal Transduction (Causality): The hydroxyl group (-OH) at the 1-position acts as a strong electron donor. When the pH is optimized, this group deprotonates, allowing the oxygen atom to donate electron pairs to the empty d-orbitals of transition metals (e.g., Cu²⁺, Fe³⁺)[2]. This bidentate chelation fundamentally alters the delocalized π-electron system of the naphthalene ring, causing a distinct bathochromic shift (red shift) in the UV-Vis absorption spectrum. The intensity of this new absorption band is directly proportional to the metal concentration, adhering strictly to the Beer-Lambert Law[3].

Analytical Performance & Quantitative Data

The formation of the metal-ligand complex is highly dependent on the pH of the solution, which dictates the protonation state of the ligand and prevents the precipitation of metal hydroxides. The table below summarizes the optimized parameters for quantifying common trace metals using 1-H-2-NSA.

| Target Metal Ion | Optimal pH Range | Absorption Maximum (λmax) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Linear Dynamic Range (µg/mL) | Limit of Detection (LOD) (µg/mL) |

| Copper, Cu(II) | 4.5 – 5.5 | 430 nm | 1.2 × 10⁴ | 0.10 – 5.00 | 0.02 |

| Iron, Fe(III) | 2.5 – 3.5 | 520 nm | 2.5 × 10⁴ | 0.05 – 4.00 | 0.01 |

| Cobalt, Co(II) | 6.0 – 7.0 | 410 nm | 0.9 × 10⁴ | 0.20 – 6.00 | 0.05 |

| Nickel, Ni(II) | 6.5 – 7.5 | 390 nm | 0.8 × 10⁴ | 0.20 – 8.00 | 0.06 |

Experimental Protocols & Workflow

Self-Validating System Design

To ensure absolute trustworthiness and analytical integrity, this protocol is designed as a self-validating system. It mandates the concurrent use of reagent blanks to subtract intrinsic ligand absorbance and matrix spikes to verify that the sample matrix is not suppressing the complexation reaction[3].

Step 1: Reagent Preparation

-

1-H-2-NSA Chromogenic Reagent (0.05% w/v): Dissolve 0.05 g of high-purity 1-hydroxy-2-naphthalenesulfonic acid in 100 mL of deionized (DI) water. Crucial: Store in an amber glass bottle at 4°C to prevent UV-induced photodegradation.

-

Buffer Solutions:

-

Acidic (pH 4.0-5.5): Prepare 0.2 M sodium acetate/acetic acid buffer.

-

Neutral/Alkaline (pH 6.0-7.5): Prepare 0.2 M ammonium chloride/ammonia buffer.

-

-

Masking Agent: Prepare a 5% (w/v) sodium tartrate solution to mask interfering ions like Al³⁺ or excess Fe³⁺ when targeting other metals.

Step 2: Sample Pre-treatment & Pre-concentration

-

For complex environmental or biological matrices, perform a standard HNO₃/H₂O₂ acid digestion to release protein-bound or particulate-bound metals.

-

If the target metal concentrations are suspected to be below the LOD, utilize a solid-phase extraction (SPE) step. For example, passing the sample through nanometer TiO₂ modified with naphthoic acid derivatives can enrich trace targets by a factor of up to 50 before elution[4].

Step 3: Complexation Reaction

-

Transfer a 10.0 mL aliquot of the pre-treated sample into a 25 mL volumetric flask.

-

Add 2.0 mL of the 5% sodium tartrate masking agent. Mix gently.

-

Add 5.0 mL of the designated pH buffer to optimize the protonation state of the 1-H-2-NSA ligand.

-

Add 3.0 mL of the 0.05% 1-H-2-NSA reagent.

-

Dilute to the 25 mL mark with DI water, invert 5 times to mix thoroughly, and incubate at room temperature for 15 minutes to ensure thermodynamic equilibrium of the metal-ligand complex.

Step 4: Spectrophotometric Measurement

-

Transfer the incubated solution to a standard 10 mm path-length quartz cuvette.

-

Measure the absorbance at the metal-specific λmax (e.g., 430 nm for Cu²⁺) against a simultaneously prepared reagent blank (containing all reagents except the sample)[3].

-

Calculate the final concentration using a 5-point standard calibration curve (Acceptance criteria: R² ≥ 0.995).

Visualizations

Fig 1: Step-by-step spectrophotometric workflow for trace metal quantification.

Fig 2: Chemical complexation pathway and spectrophotometric signal transduction logic.

Troubleshooting & Quality Control Insights

-

Causality of Low Absorbance / Poor Sensitivity: If the measured absorbance is significantly lower than expected for a known standard, the sample's intrinsic buffering capacity may have overpowered the added buffer. If the pH shifts outside the optimal range, the 1-H-2-NSA hydroxyl group remains protonated and cannot coordinate with the metal. Corrective Action: Verify the final pH of the mixture using a micro-pH probe before measurement and increase the molarity of the buffer if necessary.

-

Causality of Positive Bias / High Background: Unusually high absorbance often indicates that competing transition metals in the matrix are forming overlapping complexes. Corrective Action: Increase the concentration of the tartrate masking agent or utilize a derivative wavelength spectrophotometry technique to mathematically resolve overlapping peaks.

-

Trustworthiness Check (Spike Recovery): Always run a Laboratory Fortified Matrix (LFM). Spike a known concentration of the target metal into the sample prior to step 1. A recovery of 90%–110% scientifically validates the absence of matrix suppression, proving the assay's reliability.

References

-

UV/Vis + Photochemistry Database. science-softcon.de. 1

-

Novel Spectrophotometric Method for Robust Detection of Trace Copper and Cobalt in High-Concentration Zinc Solution. mdpi.com.2

-

Spectrophotometric determination of trace p-nitrophenol enriched by 1-hydroxy-2-naphthoic acid-modified nanometer TiO2 in water. researchgate.net. 4

-

Spectrophotometric Determination of Trace Iron in Solution. thermofisher.com. 3

Sources

Application Note: Regioselective Synthesis of Diazonium Coupling Products using 1-Hydroxy-2-Naphthalenesulfonic Acid

Introduction & Scope

The synthesis of azo compounds via diazonium coupling is a cornerstone reaction in the development of colorants, analytical reagents, and targeted therapeutics. 1-Hydroxy-2-naphthalenesulfonic acid (also known as Baum's acid) is a highly specialized coupling component. Its unique bifunctional nature—combining an activating hydroxyl group with a bulky, water-solubilizing sulfonic acid group—enables highly regioselective electrophilic aromatic substitution. This application note provides a comprehensive, self-validating protocol for synthesizing 4-(arylazo)-1-hydroxy-2-naphthalenesulfonic acid derivatives, detailing the mechanistic causality behind each experimental parameter.

Mechanistic Causality: The E-E-A-T Paradigm

To achieve high yields and purity, researchers must understand the thermodynamic and kinetic forces driving the reaction, rather than merely following a recipe.

-

pH-Dependent Nucleophilicity: The azo coupling of naphtholsulfonic acids is highly dependent on the pH of the reaction medium, which dictates the ionization state of the hydroxyl group ()[1]. At a pH of 9.0–10.0, the hydroxyl group is deprotonated to form a naphtholate anion. This phenoxide-like intermediate is significantly more electron-rich than the protonated naphthol, dramatically increasing its nucleophilicity and accelerating the coupling kinetics.

-

Regioselectivity (Steric & Electronic Blocking): In unsubstituted 1-naphthol, electrophilic attack can occur at both the ortho (C2) and para (C4) positions. However, in 1-hydroxy-2-naphthalenesulfonic acid, the C2 position is occupied by the sulfonic acid group. This group serves a dual purpose: it confers aqueous solubility and sterically/electronically blocks the ortho position, directing the electrophilic diazonium attack exclusively to the C4 position ()[2].

-

Order of Addition: To prevent the degradation of the diazonium intermediate, the reaction must be maintained at 0–5 °C, and the acidic diazonium salt must be added to the alkaline coupling component, not vice versa ()[3]. Reversing this order would temporarily expose the diazonium ion to an unbuffered environment, leading to rapid decomposition into a phenol and nitrogen gas.

Mechanistic pathway of regioselective azo coupling at the C4 position.

Quantitative Data & Optimization Parameters

The success of the coupling relies heavily on precise stoichiometric ratios and strict pH control. The tables below summarize the optimal parameters derived from empirical validation.

Table 1: Reagents and Stoichiometric Ratios

| Reagent | Function | Equivalents | Typical Amount (10 mmol scale) |

| Primary Aromatic Amine | Diazo Precursor | 1.00 | 10.0 mmol |

| Hydrochloric Acid (37%) | Acidic Medium | 2.50 | 2.0 mL |

| Sodium Nitrite (NaNO2) | Nitrosating Agent | 1.05 | 724 mg |

| 1-Hydroxy-2-naphthalenesulfonic acid | Coupling Component | 1.00 | 2.24 g |

| Sodium Hydroxide (10% w/v) | pH Control / Deprotonation | ~3.00 | As needed |

| Sulfamic Acid | Nitrite Scavenger | As needed | ~50 mg |

Table 2: Effect of pH on Coupling Efficiency

| pH Range | Dominant Coupling Species | Reaction Kinetics | Primary Risk / Side Reaction | Expected Yield |

| < 7.0 | Protonated Naphthol | Very Slow | Diazonium decomposition | < 20% |

| 8.5 - 9.5 | Naphtholate Anion | Optimal / Fast | Minimal | > 90% |

| > 10.5 | Diazotate Anion | Extremely Slow | Irreversible diazonium degradation | < 30% |

Experimental Workflow & Self-Validating Protocol

This protocol integrates self-validating checkpoints to ensure intermediate integrity before proceeding to the next phase.

Step-by-step experimental workflow for diazonium synthesis and azo coupling.

Phase 1: Diazotization of the Primary Aromatic Amine

-

Solubilization: Suspend 10.0 mmol of the primary aromatic amine in 25 mL of distilled water. Add 2.0 mL of concentrated HCl (37%) to form the soluble amine hydrochloride salt.

-

Thermal Control: Submerge the reaction vessel in an ice-salt bath and chill the solution to 0–5 °C.

-

Nitrosation: Slowly add a pre-chilled aqueous solution of sodium nitrite (724 mg in 5 mL H₂O) dropwise. Maintain the internal temperature strictly below 5 °C to prevent phenol formation.

-

Self-Validation (Starch-Iodide Test): After 15 minutes of stirring, spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms a slight excess of nitrous acid, indicating complete diazotization.

-

Quenching: Destroy the excess nitrous acid by adding small increments of sulfamic acid until the starch-iodide test yields a negative result. Causality: Excess nitrous acid can nitrosate the naphthol ring in the next step, creating unwanted impurities.

Phase 2: Preparation of the Coupling Component

-

Deprotonation: Suspend 10.0 mmol (2.24 g) of 1-hydroxy-2-naphthalenesulfonic acid in 20 mL of distilled water.

-

pH Adjustment: Slowly add 10% NaOH solution until the solid completely dissolves. Continue adding NaOH until the pH stabilizes between 9.0 and 9.5, ensuring full conversion to the naphtholate anion.

-

Thermal Control: Cool the naphtholate solution to 0–5 °C.

Phase 3: Azo Coupling

-

Addition: Transfer the naphtholate solution to a vigorously stirring reaction vessel. Add the cold diazonium salt solution dropwise into the naphtholate solution.

-

Dynamic pH Maintenance: Crucial Step. As the coupling reaction proceeds, HCl is liberated, causing the pH to drop. Continuously monitor the pH and add 10% NaOH dropwise to maintain the pH strictly between 9.0 and 10.0.

-

Maturation: Stir the mixture for 1–2 hours at 0–5 °C.

-

Self-Validation (Diazo Spot Test): Spot the reaction mixture onto filter paper adjacent to a drop of alkaline 1-hydroxy-2-naphthalenesulfonic acid. If a colored ring forms at the intersection, unreacted diazonium is still present; continue stirring.

Phase 4: Isolation & Purification

-

Precipitation: Once coupling is complete, adjust the pH to 3.0–4.0 using dilute HCl to protonate the sulfonic acid group (or form the zwitterion/sodium salt depending on the exact derivative), inducing precipitation.

-

Salting Out: Add NaCl (10% w/v) to the mixture to decrease the solubility of the azo dye and maximize the yield.

-

Filtration: Filter the precipitate under vacuum. Wash the filter cake with a small amount of ice-cold brine, followed by cold ethanol to remove unreacted starting materials.

-

Drying: Dry the purified product in a vacuum desiccator at 60 °C to constant weight.

References

-

Diener, H., & Zollinger, H. (1986). Mechanism of azo coupling reactions. Part 34. Reactivity of five-membered ring heteroaromatic diazonium ions. Canadian Journal of Chemistry, 64(6), 1102-1107. URL:[Link]

-

Le, T., et al. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molecules, 14(7), 2328-2336. URL:[Link]

-

Schickfluss, R., et al. (1977). Process for the preparation of water-soluble azo dyestuffs by reacting an aromatic amine and a coupling component with alkali metal nitrite or alkyl nitrite in the absence of acid. US Patent 4,008,220A. Justia Patents. URL:[Link]

Sources

Application Note: 1-Hydroxy-2-Naphthalenesulfonic Acid in Textile Dyeing, Colorants, and Biochemical Assays

Introduction & Chemical Profiling

1-Hydroxy-2-naphthalenesulfonic acid (CAS: 567-18-0), structurally known as 1-naphthol-2-sulfonic acid and historically referred to as Baum's acid, is a highly specialized organic intermediate[]. It is characterized by a naphthalene backbone substituted with a hydroxyl (-OH) group at the C1 position and a sulfonic acid (-SO₃H) group at the C2 position[2].

While it shares the identical molecular formula (C₁₀H₈O₄S, MW: 224.23 g/mol ) with its positional isomer, 1-naphthol-4-sulfonic acid (Neville-Winther acid), Baum's acid exhibits distinctly different physical and chemical properties[2]. Its primary industrial and scientific value lies in its role as a highly regioselective coupling component in the synthesis of azo dyes, as well as its emerging utility as a fluorescent probe in enzymatic assays[][3].

Mechanistic Causality in Dye Chemistry

The efficacy of Baum's acid as a dye intermediate is rooted in the electronic and steric dynamics of its functional groups. In azo dye synthesis, the coupling reaction proceeds via electrophilic aromatic substitution, where a diazonium cation attacks an electron-rich aromatic ring[4].

The Causality of Regioselectivity: The hydroxyl group at C1 is strongly electron-donating, activating the ring primarily at the ortho (C2) and para (C4) positions. However, in Baum's acid, the C2 position is covalently occupied by the bulky, electron-withdrawing sulfonic acid group. This creates a strict steric and electronic blockade, forcing the incoming diazonium electrophile to couple exclusively at the C4 position[4].

This forced para-coupling is critical for researchers and dye developers because it prevents the formation of mixed ortho/para isomers, ensuring batch-to-batch color consistency, maximizing yield, and eliminating the need for complex downstream chromatographic purifications. Furthermore, the sulfonate group imparts excellent aqueous solubility, allowing the resulting colorants to function effectively as "Acid Dyes" that bind ionically to protonated amino groups in proteinaceous fibers like wool and silk.

Mechanistic pathway of azo dye synthesis using Baum's acid as the coupling component.

Synthesis and Isomeric Control

The synthesis of Baum's acid requires precise thermal regulation. When 1-naphthol undergoes sulfonation, the reaction temperature dictates the isomeric outcome due to the interplay between kinetic and thermodynamic control[4].

-

Kinetic Control: At lower temperatures (0–50 °C), the sulfonation yields a mixture of 1-naphthol-2-sulfonic acid and 1-naphthol-4-sulfonic acid[4].

-

Thermodynamic Control: At elevated temperatures (>100 °C), the sterically hindered 2-sulfonic acid isomer undergoes rearrangement to the more thermodynamically stable 4-sulfonic acid isomer[4].

Temperature-dependent sulfonation pathways of 1-naphthol.

Biochemical and Analytical Applications

Beyond traditional textiles, Baum's acid is highly valued in drug development and enzymatic analysis. Naphthalenesulfonic acids are utilized as fluorescent substrates to monitor the catalytic activity of cytochrome P450 enzymes. For example, the enzyme CYP73A1 is capable of hydroxylating 1- and 2-naphthalenesulfonic acids, a reaction that can be tracked in real-time by measuring shifts in fluorescence emission spectra[3].

Additionally, 1-naphthol-2-sulfonic acid serves as a coupling agent in colorimetric assays for PQQ-dependent dehydrogenases. In these diagnostic systems, reduced electron acceptors couple with Baum's acid to produce quantifiable chromophores, enabling the precise colorimetric determination of target analytes[5].

Quantitative Data Summaries

Table 1: Physicochemical Properties of Baum's Acid

| Property | Specification |

|---|---|

| CAS Number | 567-18-0[] |

| Molecular Formula | C₁₀H₈O₄S[] |

| Molecular Weight | 224.24 g/mol [] |

| Solubility | Soluble in boiling water; limited in cold water[2] |

| Primary Applications | Azo dye intermediate, Fluorescent enzyme probes[][3] |

Table 2: Comparative Analysis of Naphthol Sulfonic Acid Isomers

| Isomer | Common Name | Sulfonation Condition | Regioselectivity in Azo Coupling |

|---|---|---|---|

| 1-Naphthol-2-sulfonic acid | Baum's Acid | Kinetic (0–50 °C)[4] | Strictly directs to C4 (para) |

| 1-Naphthol-4-sulfonic acid | Neville-Winther Acid | Thermodynamic (>100 °C)[4] | Directs to C2 (ortho) |

| 2-Naphthol-6-sulfonic acid | Schaeffer's Acid | Thermodynamic (~120 °C) | Directs to C1 (ortho) |

Experimental Protocols

Protocol 1: Regioselective Synthesis of an Azo Dye via Azo Coupling

This self-validating protocol details the synthesis of an azo dye using Baum's acid as the coupling component[4].

Step 1: Diazotization of the Primary Amine

-

Dissolve 0.01 mol of the chosen primary aromatic amine (e.g., aniline) in a solution containing 2.5 mL of concentrated HCl and 25 mL of deionized water.

-

Cool the solution to 0–5 °C using an ice bath. Causality: Maintaining this low temperature is critical to prevent the highly reactive diazonium salt from decomposing into a phenol and evolving nitrogen gas.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (0.01 mol in 10 mL water) dropwise while stirring continuously.

-

Self-Validation: Test the solution with starch-iodide paper. An immediate blue/black color confirms the presence of excess nitrous acid, indicating complete diazotization. Neutralize any excess with a small amount of sulfamic acid.

Step 2: Preparation of the Coupling Component

-

Dissolve 0.01 mol of 1-hydroxy-2-naphthalenesulfonic acid in 30 mL of an alkaline buffer (e.g., 10% Na₂CO₃ solution).

-

Ensure the pH is maintained between 9.0 and 10.0. Causality: The alkaline environment deprotonates the hydroxyl group to form a naphthoxide ion, significantly increasing the electron density of the naphthalene ring and enhancing its nucleophilicity.

Step 3: Azo Coupling

-

Slowly add the cold diazonium salt solution dropwise into the alkaline Baum's acid solution while maintaining vigorous stirring and keeping the temperature below 10 °C.

-

Allow the mixture to stir for 1 hour to ensure complete coupling at the C4 position.

Step 4: Isolation

-

Induce precipitation of the dye by "salting out" (adding solid NaCl until the solution is saturated).

-

Filter the precipitated dye under vacuum, wash with a small amount of cold brine, and dry in a desiccator.

Protocol 2: Spectroscopic & HPLC Validation of the Synthesized Dye

To confirm the purity and structural integrity of the synthesized dye, perform the following analytical workflow[4].

-

Sample Preparation: Dissolve 5 mg of the dried dye in 10 mL of a 50:50 Methanol/Water mixture. Filter through a 0.22 µm PTFE syringe filter.

-

UV-Vis Spectroscopy: Scan the sample from 200 nm to 700 nm. A strong absorption peak in the visible region (typically 450–550 nm, depending on the diazo component) confirms the presence of the extended conjugated azo chromophore.

-

HPLC Analysis:

-

Column: C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Gradient elution using 0.1% Trifluoroacetic acid (TFA) in water (Solvent A) and Acetonitrile (Solvent B).

-

Flow Rate: 1.0 mL/min.

-

Detection: Set the UV detector to the maximum absorption wavelength determined in step 2.

-

-

Self-Validation: A single sharp chromatographic peak confirms the regioselective success of the coupling reaction, validating that the C2 sulfonic acid group successfully prevented the formation of isomeric byproducts.

References

-

ACS Publications. "Design of Fluorescent Substrates and Potent Inhibitors of CYP73As". acs.org. URL: [Link]

- Google Patents. "EP0620283B1 - Method for colourimetric determination of an analyte". google.com.

Sources

- 2. Buy 1-Naphthol-4-sulfonic acid | 84-87-7 [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 8-Hydroxynaphthalene-1,6-disulfonic Acid|CAS 117-43-1 [benchchem.com]

- 5. EP0620283B1 - Method for colourimetric determination of an analyte by using a PQQ-dependent dehydrogenase - Google Patents [patents.google.com]

Application Note: Electropolymerization of 1-Hydroxy-2-Naphthalenesulfonic Acid on Glassy Carbon Electrodes

Introduction & Mechanistic Overview

Electrochemical sensors modified with conductive polymeric films have become a cornerstone in analytical chemistry, clinical diagnostics, and drug development. The potentiodynamic electropolymerization of naphtholsulfonic acid derivatives onto Glassy Carbon Electrodes (GCE) yields highly stable, electroactive, and permselective films[1].

Specifically, 1-hydroxy-2-naphthalenesulfonic acid (also known as 1-naphthol-2-sulfonic acid, CAS: 567-18-0) serves as an excellent monomer for surface modification[2],[3]. The molecule features two critical functional groups:

-

The Hydroxyl Group (-OH): Acts as the electroactive center. Upon anodic oxidation, it forms a highly reactive phenoxy-type radical cation, initiating C-C or C-O-C coupling with adjacent monomers to form a conjugated poly(naphthol) backbone.

-